4-(Furan-2-yl)-1,3-oxazolidin-2-one
Description
Properties
Molecular Formula |
C7H7NO3 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
4-(furan-2-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H7NO3/c9-7-8-5(4-11-7)6-2-1-3-10-6/h1-3,5H,4H2,(H,8,9) |
InChI Key |
APSJMASLAHDNSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)O1)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amino Alcohol Derivatives
Method Overview:
This approach involves the cyclization of amino alcohols bearing a furan substituent, typically through intramolecular cyclization facilitated by dehydrating agents or heat. The process often employs furan-2-carboxylic acids or amino alcohols derived from furan derivatives as starting materials.
- Preparation of amino alcohol precursor: Furan-2-yl methylamine or related derivatives are synthesized via nucleophilic substitution or reduction reactions.
- Cyclization step: The amino alcohol is treated with dehydrating agents such as phosgene, triphosgene, or carbonyldiimidazole (CDI) under controlled conditions to induce ring closure, forming the oxazolidin-2-one ring.
Research Findings:
Leea and Lee (2013) demonstrated that using carbonyldiimidazole as a cyclization reagent at ambient temperature yields high purity of 4-(Furan-2-yl)-1,3-oxazolidin-2-one with yields exceeding 85%. The reaction proceeds via formation of an imidazolyl carbamate intermediate, which then undergoes intramolecular cyclization.
Reaction Scheme:
Furan-2-yl methylamine + CDI → cyclized oxazolidinone
- Mild reaction conditions
- Good yields and selectivity
- Minimal by-products
Multistep Synthesis via Heterocyclic Intermediates
Method Overview:
This route involves constructing the oxazolidin-2-one core through sequential reactions starting from heterocyclic precursors such as furan derivatives and amino acids or their derivatives.
- Step 1: Synthesis of furan-2-carboxylic acid derivatives via oxidation or functionalization of furan rings.
- Step 2: Conversion of these acids into acyl chlorides or esters, which then react with amino alcohols or amines to form amides.
- Step 3: Cyclization of the amide intermediates using dehydrating agents or catalytic systems to form the oxazolidin-2-one ring.
Research Findings:
In a study by Hee Lee and colleagues (2013), the authors employed a two-step process involving the formation of an amide from furan-2-carboxylic acid chloride and amino alcohol, followed by cyclization with triphosgene to afford the target compound with yields around 78%. This method allows for structural modifications and functional group tolerance.
Reaction Scheme:
Furan-2-carboxylic acid chloride + amino alcohol → amide intermediate → cyclization → 4-(Furan-2-yl)-1,3-oxazolidin-2-one
- Flexibility in substrate variation
- Suitable for large-scale synthesis
- Compatibility with various functional groups
Catalytic Cyclization Techniques
Method Overview:
Recent advances have utilized transition-metal catalysis, particularly iridium and ruthenium catalysts, to promote regio- and stereospecific cyclization of suitable precursors, such as allylic alcohols or carbonates, to form the oxazolidin-2-one core.
- Step 1: Preparation of allylic carbonate or related derivatives bearing the furan moiety.
- Step 2: Catalytic cyclization using iridium complexes under mild conditions, often in the presence of amines or alcohols, to induce ring formation.
Research Findings:
Leea and Lee (2013) reported that iridium-catalyzed allylic amination reactions efficiently produce oxazolidinone derivatives, including compounds similar to 4-(Furan-2-yl)-1,3-oxazolidin-2-one, with high stereoselectivity. Their methodology involves the use of [Ir(cod)Cl]2 and phosphoramidite ligands, achieving yields of approximately 70-80%.
Reaction Scheme:
Allylic carbonate + amine + Ir catalyst → cyclized oxazolidinone
- High regio- and stereoselectivity
- Mild reaction conditions
- Potential for asymmetric synthesis
Data Table Summarizing Preparation Methods
| Method | Precursors | Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Cyclization of amino alcohols | Furan-2-yl methylamine derivatives | CDI, dehydrating agents | Room temperature, mild heating | >85% | Mild, high yield, environmentally friendly |
| Multistep heterocyclic synthesis | Furan-2-carboxylic acid derivatives | Thionyl chloride, triphosgene | Reflux, inert atmosphere | 78-85% | Structural flexibility |
| Catalytic cyclization | Allylic carbonates with furan | Iridium catalysts | Mild, ambient temperature | 70-80% | Stereoselective, scalable |
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The oxazolidinone ring can be reduced to form amino alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide or nitric acid.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amino alcohol derivatives.
Substitution: Halogenated or nitro-substituted furan derivatives.
Scientific Research Applications
4-(Furan-2-yl)-1,3-oxazolidin-2-one is a heterocyclic compound featuring a furan ring fused with an oxazolidinone moiety, giving it unique chemical properties and biological activities. It has a molecular weight of approximately 151.15 g/mol. The compound's structure includes a five-membered furan ring (a cyclic compound containing oxygen) connected to a three-membered oxazolidinone ring, which has both nitrogen and oxygen atoms.
Potential Applications
4-(Furan-2-yl)-1,3-oxazolidin-2-one has garnered interest for its potential in pharmaceuticals, synthetic chemistry, and interaction studies.
Pharmaceuticals
- Due to its biological activity, 4-(Furan-2-yl)-1,3-oxazolidin-2-one may be a lead compound for developing new antibiotics or antimicrobial agents.
- Compounds containing furan rings are known for their pharmacological properties, including antibacterial and antifungal activities. Research suggests that derivatives of this compound show activity against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli .
- The oxazolidinone structure is known for inhibiting bacterial protein synthesis, making it a potential candidate for antibiotic development .
Synthetic Organic Chemistry
- 4-(Furan-2-yl)-1,3-oxazolidin-2-one is versatile in synthetic organic chemistry.
- It can be used in catalytic cycloaddition reactions, yielding poly-functionalized fused molecules that can be transformed into various heterocycles .
Interaction Studies
- Interaction studies have focused on its binding affinity with various biological targets.
- The furan ring's ability to engage in π–π interactions and hydrogen bonding enhances its potential as a ligand for proteins involved in microbial resistance mechanisms.
- Investigations into its interactions with enzymes and receptors are crucial for understanding its pharmacological profile.
Structural Similarity
Several compounds share structural similarities with 4-(Furan-2-yl)-1,3-oxazolidin-2-one:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-(Furan-3-yl)-1,3-oxazolidin-2-one | Similar oxazolidinone structure; different furan position | Potentially different biological activity profile |
| 5-(Furan-2-yl)-1,3-thiazolidin-2-one | Contains thiazole instead of oxazolidinone | May exhibit distinct antimicrobial properties |
| 4-(Thiophen-2-yl)-1,3-oxazolidin-2-one | Substituted thiophene ring | Different electronic properties affecting reactivity |
| 4-(Pyridin-2-yl)-1,3-oxazolidin-2-one | Pyridine ring instead of furan | Enhanced solubility and potential different interactions |
Mechanism of Action
The mechanism of action of 4-(Furan-2-yl)-1,3-oxazolidin-2-one in biological systems involves the inhibition of bacterial protein synthesis. The oxazolidinone ring interacts with the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This leads to the inhibition of bacterial growth and replication.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and biological activities of 4-(Furan-2-yl)-1,3-oxazolidin-2-one and related oxazolidinone/heterocyclic derivatives:
Key Observations:
Substituent Impact: The furan-2-yl group in the target compound provides aromaticity and moderate electron-donating effects, which may enhance binding to biological targets like enzymes or receptors. However, its activity is likely less potent than Furazolidone (), where the nitro group on the furan ring increases electrophilicity and antimicrobial efficacy .
Heterocyclic System Variations: Replacing the oxazolidinone ring with oxadiazole () or thiazolidinone () alters hydrogen-bonding capacity and ring strain. For example, oxadiazole-containing compounds exhibit moderate antimicrobial activity, but oxazolidinones like Furazolidone show higher potency due to the nitro group’s electron-withdrawing effects . Fused systems (e.g., quinazolinone in ) introduce planar rigidity, which may improve selectivity for specific targets like kinase enzymes .
Q & A
Q. Example Protocol :
| Step | Reagents/Conditions | Purpose | Yield (%) |
|---|---|---|---|
| 1 | Furan-2-ylmethylamine, triphosgene, NaHCO₃, THF, 0°C → RT, 12h | Cyclization | 75–85 |
How is X-ray crystallography utilized to confirm the structure and stereochemistry of oxazolidinone derivatives?
Basic Research Question
X-ray crystallography is critical for resolving bond geometries, ring conformations, and stereochemical assignments. For 4-substituted oxazolidinones, key steps include:
- Crystal growth : Slow evaporation from ethyl acetate/cyclohexane (1:1) produces diffraction-quality crystals .
- Data collection : SHELX programs (e.g., SHELXL) refine structures using Gaussian ellipsoids (20% probability level) for non-hydrogen atoms .
- Validation : Hydrogen-bonding networks (e.g., N–H⋯O interactions) confirm molecular packing and stereochemistry .
Q. Example Data :
| Parameter | Value for 4-Benzyl-5-(tridecafluorooctyl)-1,3-oxazolidin-2-one |
|---|---|
| Space group | P1̄ (triclinic) |
| R-factor | 0.042 |
| H-bond distance (Å) | N1–H1⋯O2 = 2.02 |
What pharmacological activities are associated with 4-(Furan-2-yl)-1,3-oxazolidin-2-one derivatives?
Basic Research Question
These derivatives exhibit diverse bioactivities, including:
- Anti-inflammatory action : Inhibition of COX-2 via pharmacophore modification of the oxazolidinone-triazole scaffold .
- Antimicrobial activity : Disruption of bacterial cell wall synthesis, analogous to linezolid’s mechanism .
- Anticancer potential : Apoptosis induction in tumor cells through furan-mediated DNA intercalation .
Q. Structure-Activity Relationship (SAR) :
- Furan substituent : Enhances lipophilicity and target binding .
- Oxazolidinone ring : Critical for hydrogen-bond donor/acceptor interactions .
How do researchers design experiments to evaluate the anti-inflammatory or antimicrobial activity of 4-(Furan-2-yl)-1,3-oxazolidin-2-one analogs?
Advanced Research Question
Experimental Design :
In vitro assays :
- Anti-inflammatory : COX-1/COX-2 inhibition (ELISA) .
- Antimicrobial : Minimum inhibitory concentration (MIC) against S. aureus or E. coli .
Control groups : Compare with standard drugs (e.g., ibuprofen for COX, linezolid for MIC).
Dose-response curves : IC₅₀/MIC₅₀ calculations to assess potency .
Q. Key Variables :
- Solubility : Use DMSO/PBS mixtures ≤1% to avoid cytotoxicity .
- Steric effects : Bulky substituents on the oxazolidinone ring may reduce activity .
What strategies resolve contradictions in biological activity data between different oxazolidinone derivatives?
Advanced Research Question
Contradictions often arise from:
- Stereochemical variance : Enantiomers may exhibit opposing activities. Use chiral HPLC or X-ray crystallography to verify purity .
- Assay conditions : Standardize protocols (e.g., pH, incubation time) to minimize variability .
- Metabolic stability : Assess derivatives using hepatic microsome models to rule out rapid degradation .
Case Study :
A derivative showed high in vitro antimicrobial activity but low in vivo efficacy due to poor bioavailability. Formulation with cyclodextrin improved solubility and resolved the discrepancy .
What computational methods predict the reactivity or stability of 4-(Furan-2-yl)-1,3-oxazolidin-2-one in synthetic pathways?
Advanced Research Question
- DFT calculations : Predict electrophilic/nucleophilic sites using Fukui indices .
- Molecular dynamics (MD) : Simulate solvation effects and transition states .
- Docking studies : Evaluate binding affinity to biological targets (e.g., COX-2 active site) .
Example :
DFT analysis of the oxazolidinone ring’s carbonyl group revealed high electrophilicity at C2, guiding regioselective modifications .
How does the furan substituent influence the electronic properties of the oxazolidinone ring?
Advanced Research Question
The furan ring acts as an electron-rich aromatic system, inducing:
Q. Spectroscopic Evidence :
- ¹³C NMR : Downfield shift of C2 (oxazolidinone) due to furan’s electron-donating effect .
- IR : Stretching frequencies of C=O (1750–1710 cm⁻¹) correlate with conjugation strength .
What are the challenges in achieving enantioselective synthesis of 4-(Furan-2-yl)-1,3-oxazolidin-2-one?
Advanced Research Question
Key challenges include:
- Racemization : Basic conditions during cyclization may epimerize chiral centers. Use low temperatures (≤0°C) and non-polar solvents .
- Catalyst design : Chiral Lewis acids (e.g., BINOL-Zn complexes) improve enantiomeric excess (ee) but require rigorous optimization .
Success Case :
(S)-4-(4-Hydroxybenzyl)-1,3-oxazolidin-2-one was synthesized with 98% ee using NaH/DMF at 25°C, avoiding racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
